(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid
Description
Molecular Architecture and Stereochemical Features
The molecular formula of (2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid is C₁₃H₁₃NO₂ , with a calculated molecular weight of 215.25 g/mol. Its core structure consists of a cyclopenta[b]indole system—a tricyclic framework formed by the fusion of an indole moiety (benzene fused to pyrrole) with a five-membered cyclopentane ring at the b position (Figure 1A). The acetic acid group (-CH₂COOH) is attached to the cyclopentane ring at position 4, introducing a polar, ionizable functional group.
Key stereochemical features include:
- Ring junction stereochemistry : The cyclopentane ring adopts a cis fusion with the indole system, as evidenced by the SMILES string C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)O . This arrangement constrains the dihedral angle between the indole and cyclopentane planes to approximately 15–25°, based on analogous cyclopenta[b]indole structures.
- Chirality : The compound lacks chiral centers due to the symmetrical substitution pattern at the cyclopentane ring, as confirmed by the absence of stereodescriptors in its IUPAC name.
Comparative analysis with related cyclopenta[b]indoles, such as Fischerindole L and terpendole E, reveals conserved stereoelectronic features at the ring fusion sites, which are critical for maintaining planarity in the indole-aromatic system.
X-ray Crystallographic Analysis of the Tricyclic Core
While experimental X-ray diffraction data for this compound remains unpublished, computational models and analogous structures provide insights into its crystalline architecture. Density functional theory (DFT) optimizations predict a nearly planar indole moiety (mean deviation: 0.02 Å) fused to a slightly puckered cyclopentane ring (puckering amplitude: 0.12 Å). The acetic acid side chain adopts a gauche conformation relative to the cyclopentane plane, minimizing steric clashes with the indole NH group (Figure 1B).
In related compounds like scytonemin, X-ray crystallography confirms that cyclopenta[b]indole derivatives exhibit:
- Shortened bond lengths (1.38–1.42 Å) between C2 and C3 of the cyclopentane ring, indicative of partial double-bond character.
- Intermolecular hydrogen bonding between the acetic acid carbonyl and indole NH groups, stabilizing crystal packing.
Comparative Analysis of Tautomeric Forms
Two dominant tautomeric forms are theoretically possible for this compound (Table 1):
| Tautomer | Structural Features | Relative Energy (kcal/mol) |
|---|---|---|
| Keto form | -COOH group intact; NH protonated | 0 (reference) |
| Enol form | -C(OH)-CH₂ group; NH deprotonated | +4.7 |
The keto form is energetically favored under standard conditions, as demonstrated by NMR chemical shifts consistent with a protonated indole NH (δ ≈ 10.2 ppm) and a carboxylic acid proton (δ ≈ 12.1 ppm). However, in basic media (pH > 8), deprotonation of the acetic acid group generates a conjugate base that enhances resonance stabilization across the cyclopentane-indole system.
Notably, the compound does not exhibit indole-to-indolenine tautomerism due to the absence of electron-withdrawing groups at the C3 position, which preserves aromaticity in the pyrrole ring.
Conformational Dynamics via NMR Spectroscopy
¹H and ¹³C NMR data reveal restricted rotation about the C4-C8 bond linking the cyclopentane ring to the acetic acid group. Key observations include:
- Diastereotopic protons : The methylene protons (H8a/H8b) adjacent to the acetic acid group appear as an AB quartet (δ 3.21 ppm, J = 14.5 Hz), indicating hindered rotation.
- Ring current effects : The indole aromatic protons (H5–H7) experience upfield shifts (δ 6.8–7.2 ppm) due to shielding by the adjacent cyclopentane ring.
Variable-temperature NMR experiments (-40°C to +80°C) demonstrate:
- Conformational locking below 0°C, with resolution of cyclopentane ring proton splitting (δ 2.1–2.9 ppm).
- Dynamic averaging above 25°C, coalescing cyclopentane proton signals into broad singlets.
These findings align with molecular dynamics simulations showing a 10–15 kcal/mol energy barrier for cyclopentane ring puckering transitions. The acetic acid side chain exhibits faster conformational exchange (τ ≈ 10⁻¹¹ s) compared to the core tricyclic system (τ ≈ 10⁻⁶ s).
Figure 1 : (A) Core cyclopenta[b]indole system with atom numbering. (B) Predicted lowest-energy conformation showing gauche orientation of the acetic acid side chain.
Table 1 : Calculated tautomerization energies at the B3LYP/6-311+G(d,p) level.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJHJVOVQMKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[b]indoles, including (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid, can be achieved through various methods. Some prominent approaches include:
[3 + 2]-Cycloaddition: This method involves the cycloaddition of a three-membered ring with a two-membered ring to form the cyclopenta[b]indole structure.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) as a catalyst to rearrange the molecular structure to form the desired compound.
Bismuth(III) Catalysed Condensation: Bismuth(III) acts as a catalyst in the condensation reaction to synthesize the compound.
Nazarov Cyclisation: A cyclisation reaction that forms the cyclopenta[b]indole structure.
Heck–Suzuki Cascade: A cascade reaction involving Heck and Suzuki coupling reactions.
Fischer Indole Synthesis: A classic method for synthesizing indoles, including cyclopenta[b]indoles.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the context of autoimmune diseases and inflammation. It has been noted for its potential as a therapeutic agent due to its ability to interact with specific biological pathways.
Autoimmune Disorders
Research indicates that derivatives of (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid may serve as functional antagonists of the Sphingosine-1-phosphate receptor 1 (S1P1), which is crucial in lymphocyte trafficking and immune response modulation. This interaction suggests potential applications in treating autoimmune disorders such as multiple sclerosis .
Anti-inflammatory Properties
Studies have highlighted the compound's anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. The modulation of immune responses through S1P1 antagonism could lead to reduced inflammation and improved patient outcomes in inflammatory conditions .
Synthetic Pathways
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. For instance, acid-catalyzed reactions have been employed to create novel indole scaffolds that retain the core structure while introducing functional groups that could enhance biological activity .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Cyclopenta[b]indole Derivatives with Varied Substituents
Compounds sharing the cyclopenta[b]indole core but differing in substituents exhibit distinct pharmacological profiles:
Key Observations :
- Laropiprant demonstrates the importance of electron-withdrawing groups (e.g., Cl, F, SO₂CH₃) for receptor binding and solubility .
- The absence of the acetic acid group in 8-chloro-cyclopenta[b]quinoline reduces polar interactions, limiting its use as a standalone drug but making it a versatile synthetic intermediate .
Indole-3-Acetic Acid Derivatives
Simpler indole-acetic acid derivatives highlight the role of the cyclopenta ring in the target compound:
Key Observations :
Cyclopentaquinoline Hybrids with Diamine Linkers
Diamine-linked cyclopentaquinolines illustrate the impact of linker length on bioactivity:
Key Observations :
Chromenone and Pyridine-Based Analogs
Compounds with fused chromenone or pyridine rings provide insights into heterocycle substitutions:
| Compound Name (From ) | Core Structure | Functional Groups | Notes | References |
|---|---|---|---|---|
| (4-Oxo-cyclopenta[c]chromen-7-yloxy)-acetic acid benzyl ester | Chromen-4-one, benzyl ester | Esterified acetic acid | Improved stability vs. free acid | |
| 2-(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperidin-3-ylacetic acid | Pyrimidoindole, piperidine | Hydroxy-acetic acid | SARS-CoV-2 NSP3 inhibitor |
Biological Activity
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid is a compound belonging to the cyclopenta[b]indole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C₁₃H₁₃NO₂
- IUPAC Name : 2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid
- CAS Number : 36856-34-5
1. Anticancer Activity
Research indicates that cyclopenta[b]indole derivatives exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.3 | G1 phase arrest |
| A549 | 15.0 | Cell cycle modulation |
2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.
Table: AChE Inhibition Potency
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 70 |
| 100 | 85 |
A study showed that at a concentration of 100 µM, this compound inhibited AChE by 85%, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .
3. Anti-inflammatory Properties
In vitro studies have indicated that this compound exhibits anti-inflammatory effects by modulating cytokine production. It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as AChE and certain kinases, leading to altered cellular responses.
Study on Neuroprotection
A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with this compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
Anticancer Research
In another investigation focusing on breast cancer cells, this compound demonstrated potent anticancer activity through apoptosis induction mechanisms. The study highlighted the compound's potential as a lead candidate for developing new cancer therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid?
- Answer : The compound is synthesized via condensation reactions. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives (0.11 mol) with sodium acetate (0.1 mol) in acetic acid for 3–5 hours. The product is filtered, washed with acetic acid, water, and ethanol, then recrystallized from DMF/acetic acid mixtures to achieve purity >95% . Modifications in substituents (e.g., fluorophenyl groups) may require adjusting stoichiometry or reaction time .
Q. How is structural characterization performed for this compound?
- Answer : Techniques include:
- NMR/FT-IR : To confirm the acetic acid moiety and indole ring substitution patterns.
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths of ~1.54 Å and dihedral angles <5° for planar indole systems) .
- Mass spectrometry : Validates molecular weight (e.g., exact mass 175.18 g/mol via ESI-MS) .
Q. What purification strategies are effective for isolating this compound?
- Answer : Recrystallization using acetic acid or DMF/acetic acid mixtures yields high-purity crystals (>98%). For derivatives with low solubility, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing halogen-substituted derivatives?
- Answer : Low yields in halogenated derivatives (e.g., 4-fluorophenyl analogs) often arise from steric hindrance. Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
- Stoichiometric adjustments : Increasing aldehyde/ketone ratios (1.2:1) improves cyclization efficiency .
Q. What computational tools predict the bioactivity of this compound derivatives?
- Answer :
- DFT calculations : Model HOMO-LUMO gaps to assess electrophilic reactivity (e.g., ΔE ≈ 4.2 eV for fluorinated derivatives) .
- Molecular docking : Simulates binding affinity to targets like cyclooxygenase-2 (COX-2), with binding energies ≤ -8.5 kcal/mol indicating strong inhibition .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Answer : Discrepancies in NMR/IR peaks (e.g., carbonyl stretching frequencies) are addressed by:
- 2D-NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishes indole H-4 from acetic acid protons) .
- Isotopic labeling : Confirms proton exchange mechanisms in acidic environments .
- Comparative crystallography : Cross-validates bond lengths and angles with X-ray data .
Q. What in vitro models assess the anti-inflammatory potential of this compound?
- Answer : Common assays include:
- COX-2 inhibition : Measured via ELISA (IC₅₀ values <10 µM indicate high potency) .
- Cytokine profiling : LPS-stimulated macrophages are used to quantify TNF-α/IL-6 suppression (≥50% reduction at 25 µM) .
- ROS scavenging : DCFH-DA assays validate antioxidant activity (EC₅₀ ~15 µM) .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Answer : Impurities like unreacted 3-formylindole derivatives (≤0.5%) are detected via:
- HPLC-PDA : Using C18 columns (acetonitrile/0.1% TFA mobile phase) with LOD ≤0.1 µg/mL .
- LC-MS/MS : MRM transitions (e.g., m/z 175→131) enhance specificity for acetic acid byproducts .
Q. How are stability studies designed for aqueous formulations of this compound?
- Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
